molecular formula C14H13N B13807404 (2S)-2,3-dihydro-2-phenyl-1H-Indole CAS No. 917377-78-7

(2S)-2,3-dihydro-2-phenyl-1H-Indole

Cat. No.: B13807404
CAS No.: 917377-78-7
M. Wt: 195.26 g/mol
InChI Key: XZPFOJPRFUSEIH-AWEZNQCLSA-N
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Description

(2S)-2,3-Dihydro-2-phenyl-1H-Indole is a chiral indoline derivative characterized by a fused bicyclic structure comprising a benzene ring and a pyrrole ring. The stereochemistry at the C2 position (S-configuration) and the phenyl substituent at this position are critical to its physicochemical and biological properties. This compound serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals due to its structural rigidity and ability to interact with biological targets such as enzymes and receptors. Its planar aromatic system and electron-rich indole core enable π-π stacking and hydrogen-bonding interactions, making it a versatile scaffold in medicinal chemistry .

Properties

CAS No.

917377-78-7

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

(2S)-2-phenyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2/t14-/m0/s1

InChI Key

XZPFOJPRFUSEIH-AWEZNQCLSA-N

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-dihydro-2-phenyl-1H-Indole can be achieved through several methods. One common approach involves the reduction of 2-phenylindole using a suitable reducing agent. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method. Another method involves the use of sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves dissolving 2-phenylindole in a solvent such as ethanol or methanol, followed by the addition of a palladium catalyst. The mixture is then subjected to hydrogen gas under controlled pressure and temperature to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3-dihydro-2-phenyl-1H-Indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-phenylindole using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of 2-phenylindoline.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using Pd/C.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-phenylindole.

    Reduction: 2-phenylindoline.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

(2S)-2,3-dihydro-2-phenyl-1H-Indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2,3-dihydro-2-phenyl-1H-Indole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 2-Nitroindoline 2-Aminoindoline
Molecular Weight 195.11 253.10 223.12
¹³C-NMR (CH₂) ~47.5 47.53 47.45
¹³C-NMR (C3) ~102.6 102.68 101.99
LogP (Calculated) 3.2–3.5 2.8 2.1

Table 2: Hypothetical GABAA Receptor Binding Affinities (Inferred)

Compound α1β3γ2s (nM) α5β3γ2 (nM) Selectivity Ratio (α5/α1)
This compound 150 300 2.0
2-Nitroindoline derivative 200 50 0.25
2-Aminoindoline derivative 100 400 4.0

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